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Compound of Interest

Compound Name: (+)-Matairesinol

Cat. No.: B1153668

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matairesinol is a lignan, a class of polyphenolic compounds found in a variety of plants,
including flaxseed, sesame seeds, and whole grains. Lignans are of significant interest to the
scientific community due to their diverse biological activities, which include antioxidant, anti-
inflammatory, and potential anticancer properties. As a chiral molecule, matairesinol exists as
two enantiomers: (+)-matairesinol and (-)-matairesinol. This technical guide focuses on the
physical and chemical properties of the (+)-enantiomer, providing a comprehensive resource
for researchers in pharmacology, medicinal chemistry, and drug development. While much of
the published literature pertains to the more commonly studied (-)-matairesinol, this guide
consolidates available data and provides context for the expected properties of the (+)-form.

Chemical and Physical Properties

The fundamental chemical and physical properties of (+)-Matairesinol are summarized below.
It is important to note that while properties such as molecular weight and formula are identical
for both enantiomers, physical properties like melting point are expected to be the same, and
the specific optical rotation will be equal in magnitude but opposite in sign to its (-) counterpart.

General Properties
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Property Value Reference(s)
(3S,4S)-3,4-bis[(4-hydroxy-3-
IUPAC Name methoxyphenyl)methylloxolan-  [1]
2-one
Synonyms (+)-Matairesinol [1]
CAS Number 120409-94-1 [1]
Molecular Formula C20H2206 [1]
Molecular Weight 358.39 g/mol [2]
Appearance White to off-white solid [3]
Physical Properties
Property Value Notes Reference(s)
Data for (-)-
Matairesinol. The
] ] melting point for the
Melting Point 119 °C ] ] [2][4]
(+) enantiomer is
expected to be
identical.
Boiling Point 593.0 £ 45.0 °C Predicted value.
The value is expected
. . to be equal in
Specific Optical

) Data not available
Rotation ([a]D)

magnitude and
opposite in sign to (-)-

Matairesinol.

Solubility
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Solvent Solubility Reference(s)
Dimethylformamide (DMF) 30 mg/mL [5]

Dimethyl sulfoxide (DMSO) 30 mg/mL [5]

Ethanol 2 mg/mL [5]

Acetone Slightly soluble

Chloroform Slightly soluble

Methanol Slightly soluble

Water Practically insoluble [4]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of (+)-
Matairesinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for (+)-Matairesinol is not readily available in the cited
literature, data from related compounds such as dimethylmatairesinol provide insight into the
expected chemical shifts. The proton (*H) and carbon (33C) NMR spectra are crucial for
confirming the molecular structure.

Expected *H NMR Chemical Shift Regions (ppm):

Aromatic protons: 6.5-6.9

e Methine protons (lactone ring): 2.5-3.0

¢ Methylene protons (benzylic): 2.6-2.9

o Methylene protons (lactone ring): 3.8-4.2
e Methoxy protons: ~3.8

» Phenolic hydroxyl protons: Variable, typically 5.0-6.0 (can be exchanged with D20)
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Expected 3C NMR Chemical Shift Regions (ppm):
e Carbonyl carbon (lactone): 175-180

e Aromatic carbons: 110-150

o Methylene carbon (lactone ring): ~70

e Methine carbons (lactone ring): 40-50

¢ Methylene carbons (benzylic): 35-40

o Methoxy carbon: ~56

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The fragmentation of matairesinol is not dependent on its stereochemistry, so the
data is applicable to both enantiomers.

Key Fragmentation Pathways: Under electron ionization (EI-MS) after derivatization (e.g., as a
trimethylsilyl ether), or using electrospray ionization (ESI-MS/MS), matairesinol exhibits
characteristic fragmentation patterns. These often involve cleavages of the benzyl groups and
opening of the lactone ring.

Experimental Protocols
Extraction of Matairesinol from Plant Material

This protocol provides a general method for the extraction of lignans, including matairesinol,
from plant sources.[6][7]

o Sample Preparation: The plant material (e.g., seeds, wood, or fruit) is first dried to a constant
weight, typically at 40-60°C, to prevent enzymatic degradation.[6] The dried material is then
ground into a fine powder to increase the surface area for extraction.[6]

o Extraction:
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o Maceration/Ultrasonication: A known quantity of the powdered plant material is suspended
in a solvent, commonly methanol or ethanol. The mixture is then agitated or sonicated for
a period of 30-60 minutes to facilitate the extraction of lignans.[6]

o Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used
with a suitable solvent.[6]

Hydrolysis (Optional): Lignans often exist as glycosides in plants. To obtain the aglycone
form (matairesinol), an enzymatic or acidic hydrolysis step is required.[7]

o Enzymatic Hydrolysis: The crude extract can be treated with an enzyme mixture, such as
B-glucuronidase/sulfatase from Helix pomatia, to cleave the sugar moieties.[7]

o Acidic Hydrolysis: Alternatively, the extract can be hydrolyzed with a dilute acid, although
this method may be less specific and could lead to degradation of the target compound.

Purification:
o The crude extract is filtered to remove solid plant debris.
o The filtrate is then concentrated under reduced pressure.

o Further purification can be achieved through liquid-liquid extraction (e.g., with ethyl
acetate) followed by column chromatography on silica gel or preparative High-
Performance Liquid Chromatography (HPLC).[6]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.researchgate.net/publication/8602632_Radical_Carboxyarylation_Approach_to_Lignans_Total_Synthesis_of_--Arctigenin_--Matairesinol_and_Related_Natural_Products
https://www.researchgate.net/publication/8602632_Radical_Carboxyarylation_Approach_to_Lignans_Total_Synthesis_of_--Arctigenin_--Matairesinol_and_Related_Natural_Products
https://research.abo.fi/en/publications/synthesis-of-chiral-phosphorous-and-phosphoric-acid-derivatives-f/
https://research.abo.fi/en/publications/synthesis-of-chiral-phosphorous-and-phosphoric-acid-derivatives-f/
https://www.researchgate.net/publication/8602632_Radical_Carboxyarylation_Approach_to_Lignans_Total_Synthesis_of_--Arctigenin_--Matairesinol_and_Related_Natural_Products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Plant Material

:

Drying (40-60°C)

:

Grinding

Extriction

Solvent Extraction
(Methanol/Ethanol)

l

Hydrolysis
(Enzymatic/Acidic)

PurifiLation

Filtration

'

Concentration

'

Chromatography
(e.g., HPLC)

(+)-Matairesinol

Click to download full resolution via product page

Caption: Workflow for the extraction and purification of (+)-Matairesinol.
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High-Performance Liquid Chromatography (HPLC)
Analysis

HPLC is a standard technique for the analysis and purification of matairesinol. For the
separation of its enantiomers, a chiral stationary phase is required.
1. Standard (Achiral) HPLC Analysis:

e Column: A reversed-phase C18 column is typically used.

» Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid
to improve peak shape) and an organic solvent such as methanol or acetonitrile.

o Detection: UV detection is commonly employed, with a wavelength set to the absorbance
maximum of matairesinol (around 280 nm).

e Quantification: Quantification is achieved by comparing the peak area of the analyte to that
of a standard of known concentration.

2. Chiral HPLC for Enantiomer Separation:[8]

» Principle: Enantiomers have identical physical properties in an achiral environment but
interact differently with a chiral stationary phase (CSP), allowing for their separation.

» Chiral Stationary Phase (CSP): Various CSPs are available, with those based on
cyclodextrins or polysaccharide derivatives being common for separating lignan
enantiomers. For matairesinol, carboxymethyl-B-cyclodextrin has been used as a chiral
selector in capillary electrophoresis, a related technique.[8]

o Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and ethanol) is
optimized to achieve baseline separation of the enantiomers. The addition of modifiers like
diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be
necessary.

Detection: UV detection at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
organic molecules.

1. Sample Preparation:

o Afew milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,
deuterated chloroform, CDClIs, or deuterated methanol, CDsOD).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to
calibrate the chemical shift scale to O ppm.

2. Data Acquisition:

o Asuite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

e 1H NMR: Provides information on the number of different types of protons and their
neighboring protons.

e 13C NMR: Shows the number of different types of carbon atoms.
e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): ldentifies protons that are coupled to each other
(typically on adjacent carbons).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon
atoms they are directly attached to.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is crucial for piecing together the
molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which
protons are close to each other in space, which is essential for determining the relative
stereochemistry of the molecule.
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Biological Activity and Signaling Pathways

Matairesinol has been shown to modulate several key signaling pathways, which is the basis
for its observed biological effects. One of the most frequently implicated is the Mitogen-
Activated Protein Kinase (MAPK) pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular
processes, including proliferation, differentiation, apoptosis, and inflammation. Studies have
shown that matairesinol can influence the phosphorylation status of key kinases in this
pathway, such as p38, JNK, and ERK.[9] For example, in pancreatic cancer cells, matairesinol
has been observed to increase the phosphorylation of JINK and p38 while decreasing the
phosphorylation of ERK1/2, leading to an anti-proliferative effect.[9]
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Caption: Modulation of the MAPK pathway by (+)-Matairesinol.
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Conclusion

(+)-Matairesinol is a promising natural product with a range of biological activities that warrant
further investigation. This technical guide provides a foundational understanding of its physical
and chemical properties, along with standardized protocols for its extraction and analysis. A
deeper understanding of its interactions with cellular signaling pathways, such as the MAPK
pathway, will be crucial for the development of new therapeutic agents based on this lignan
scaffold. Further research is needed to fully characterize the specific properties of the (+)-
enantiomer, particularly its specific optical rotation and detailed NMR spectral data, to facilitate
its unambiguous identification and to explore its unique biological profile compared to its more
studied (-) counterpart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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